Product packaging for N,2-dimethoxy-N-methylacetamide(Cat. No.:CAS No. 132289-57-7)

N,2-dimethoxy-N-methylacetamide

Cat. No.: B178809
CAS No.: 132289-57-7
M. Wt: 133.15 g/mol
InChI Key: YFNOEDJHRRXTRH-UHFFFAOYSA-N
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Description

Historical Context and Evolution of N-Methoxy-N-methyl Amides as Synthetic Intermediates

The story of N,2-dimethoxy-N-methylacetamide is intrinsically linked to the broader development of Weinreb amides as reliable synthetic intermediates.

In 1981, Steven M. Weinreb and Steven Nahm reported a novel method for the synthesis of ketones from carboxylic acids using N-methoxy-N-methylamides (Weinreb amides). wikipedia.org This discovery was a significant breakthrough, as the direct reaction of more traditional acylating agents with organometallic reagents often leads to the formation of tertiary alcohols due to over-addition. wikipedia.org The original procedure involved the conversion of an acid chloride with N,O-dimethylhydroxylamine to form the Weinreb amide, which could then be treated with organometallic reagents like Grignard or organolithium reagents to furnish the desired ketone. wikipedia.org

The preparation of Weinreb amides can be achieved through various methods starting from carboxylic acids, acid chlorides, esters, or lactones. orientjchem.orgresearchgate.net The use of N,O-dimethylhydroxylamine hydrochloride is common in these preparations. researchgate.net

The key to the success of Weinreb amides lies in the stability of the tetrahedral intermediate formed upon nucleophilic attack. researchgate.net The N-methoxy group plays a crucial role in chelating the metal ion of the organometallic reagent, forming a stable five-membered ring intermediate. This chelated intermediate is stable at low temperatures and does not readily collapse to the ketone until aqueous workup. researchgate.net This stability prevents the newly formed ketone from reacting further with the excess organometallic reagent present in the reaction mixture, thus effectively preventing the formation of the over-addition alcohol product. researchgate.net This high degree of chemoselectivity has made Weinreb amides a widely adopted and dependable tool in organic synthesis. wikipedia.org

The Unique Reactivity Profile of this compound within the Amide Class

The presence of a methoxy (B1213986) group on the acyl chain of a Weinreb amide, as in this compound, introduces an additional layer of complexity and functionality, distinguishing its reactivity from simpler amides.

N,N-Dimethylacetamide (DMAc) is a common polar aprotic solvent and a simple tertiary amide. Its reactivity as an acylating agent is limited due to the poor leaving group ability of the dimethylamino group. In contrast, Weinreb amides, including this compound, are designed to be effective acylating agents. thieme-connect.comnih.gov

While direct comparative kinetic studies between this compound and N,N-dimethylacetamide are not extensively documented in readily available literature, the fundamental difference in their design and mechanism of action suggests a significantly higher reactivity for the former in acylation reactions. The N-methoxy-N-methylamino group is a much better leaving group upon collapse of the tetrahedral intermediate during workup compared to the dimethylamino group.

Furthermore, N,N-dimethylacetamide and N-methylacetamide have been studied for their molecular interactions and physical properties, which differ from the more specialized reactivity of this compound. scholarsresearchlibrary.comresearchgate.net

CompoundMolecular FormulaMolecular Weight (g/mol)Boiling Point (°C)Density (g/mL at 25°C)
This compoundC5H11NO3133.15--
N,N-dimethylacetamideC4H9NO87.12165-1660.943
N-methylacetamideC3H7NO73.09204-2060.957

The introduction of a methoxy group at the 2-position of the acetamide (B32628) backbone in this compound has significant steric and electronic consequences.

Electronic Effects: The oxygen atom of the α-methoxy group is electronegative and can exert an electron-withdrawing inductive effect (-I effect), which can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, the lone pairs on the oxygen can also participate in resonance, which can have a more complex influence on the reactivity of the molecule. A study on the conformational preferences of 2-substituted N-methoxy-N-methylacetamides, including the 2-methoxy derivative, indicated a delicate balance of Coulombic and orbital interactions influencing the stability of different conformers. rsc.org

Steric Effects: The presence of the α-methoxy group introduces additional steric bulk around the carbonyl group. This can influence the approach of nucleophiles and may play a role in the diastereoselectivity of reactions involving chiral nucleophiles or substrates.

The combination of these effects in α-alkoxy Weinreb amides makes them valuable precursors for the synthesis of α-alkoxy ketones, which are important structural motifs in many natural products and pharmaceuticals. researchgate.net The reaction of α-oxygenated organolithiums with Weinreb amides has been shown to be an efficient method for the synthesis of α-oxyketones. rsc.org

Current Research Frontiers and Unexplored Potential of this compound

While the parent Weinreb amide has been extensively studied and utilized, the specific applications of this compound are less documented, suggesting a significant area for future exploration. The unique substitution pattern of this compound presents opportunities for novel synthetic transformations.

Current research on Weinreb amides, in general, is focused on expanding their utility in areas such as:

C-H Functionalization: Weinreb amides have been successfully employed as directing groups in transition metal-catalyzed C-H functionalization reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at previously inaccessible positions. nih.gov The presence of the additional methoxy group in this compound could potentially influence the regioselectivity and efficiency of such reactions.

Synthesis of Complex Molecules: The development of new synthetic methods utilizing functionalized Weinreb amides continues to be an active area of research. thieme-connect.comnumberanalytics.com The synthesis of α-functionalized ketones, for which this compound is a direct precursor, remains a key challenge in organic synthesis. thieme-connect.com

Flow Chemistry and Automation: The stability and predictable reactivity of Weinreb amides make them well-suited for integration into automated synthesis platforms and flow chemistry setups, which are becoming increasingly important in modern drug discovery and process development.

The unexplored potential of this compound likely lies in its application in the synthesis of highly functionalized and stereochemically complex molecules. The interplay of the two methoxy groups could be harnessed to achieve unique selectivity in a variety of reactions. Further computational and experimental studies are needed to fully elucidate the reactivity of this specialized reagent and unlock its full potential in advanced organic synthesis. mit.eduescholarship.org

Addressing Synthetic Challenges with this compound as a Key Building Block

There is no available literature detailing the use of this compound as a key building block in organic synthesis or discussing any specific synthetic challenges that it helps to overcome.

Theoretical Predictions and Computational Studies on this compound Reactivity

No theoretical predictions or computational studies focusing on the reactivity of this compound have been found in the public scientific literature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO3 B178809 N,2-dimethoxy-N-methylacetamide CAS No. 132289-57-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,2-dimethoxy-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-6(9-3)5(7)4-8-2/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNOEDJHRRXTRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)COC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N,2 Dimethoxy N Methylacetamide and Its Derivatives

Established Synthetic Routes to N-Methoxy-N-methyl Amides

The preparation of N-methoxy-N-methyl amides can be initiated from several different types of starting materials, including carboxylic acids, acid chlorides, esters, and anhydrides. orientjchem.orgorientjchem.orgtandfonline.comtandfonline.com The choice of route often depends on the substrate's complexity, the presence of other functional groups, and considerations of cost and scale. organic-chemistry.org

Directly converting carboxylic acids to Weinreb amides is a highly attractive strategy as it avoids the pre-formation of more reactive intermediates like acid chlorides. acs.org This transformation typically involves the activation of the carboxylic acid in the presence of N,O-dimethylhydroxylamine. wikipedia.orgorganic-chemistry.org

The core reaction for forming Weinreb amides from carboxylic acids is the coupling with N,O-dimethylhydroxylamine, which is commercially available, often as its hydrochloride salt. wikipedia.org This process requires a coupling agent to activate the carboxylic acid. A wide array of such reagents has been developed, each with specific advantages. wikipedia.orgacs.org

Common peptide coupling reagents are frequently employed for this purpose. wikipedia.org These include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), often used with additives like hydroxybenzotriazole (B1436442) (HOBt) to improve efficiency and suppress side reactions. wikipedia.orgnih.govlibretexts.org Other effective coupling systems include phosphonium (B103445) salts (e.g., BOP reagent) and triazine derivatives like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT). acs.orgorganic-chemistry.org

A notable one-pot method involves using trichloroacetonitrile (B146778) (TCA) and triphenylphosphine (B44618) (TPP), which is presumed to generate the acid chloride in situ before reaction with N,O-dimethylhydroxylamine. orientjchem.orgresearchgate.net Another efficient protocol uses 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent to form the acid chloride in situ, which then reacts to form the Weinreb amide in high yield. tandfonline.com This method is compatible with sensitive protecting groups like Boc, Cbz, and Fmoc. tandfonline.com

Several strategies have been developed for the direct, one-pot synthesis of Weinreb amides from carboxylic acids, which are often more efficient and suitable for large-scale production. organic-chemistry.org One such method utilizes phosphorus trichloride (B1173362) in toluene, which reacts with N,O-dimethylhydroxylamine to form an intermediate that then couples with the carboxylic acid. organic-chemistry.org This transition-metal-free approach is cost-effective and tolerates a broad range of functional groups. organic-chemistry.org

Another powerful reagent, tris[methoxy(methyl)amino]phosphine (P[NMe(OMe)]3), has been developed for the direct conversion of both aromatic and aliphatic carboxylic acids to their corresponding Weinreb amides in high yields under mild conditions. acs.org For sterically hindered carboxylic acids, a combination of methanesulfonyl chloride and triethylamine (B128534) with N-methoxy-N-methylamine has proven effective. acs.org

The use of 1,1'-carbonyldiimidazole (B1668759) (CDI) is another excellent alternative for activating carboxylic acids, especially for substrates with sensitive functional groups where the formation of an acid chloride is problematic. chemspider.com The reaction proceeds by forming a reactive acylimidazole intermediate, which then smoothly reacts with N,O-dimethylhydroxylamine hydrochloride. chemspider.com

Table 1: Comparison of Reagents for Direct Conversion of Carboxylic Acids to Weinreb Amides

Reagent/System Conditions Advantages Disadvantages Yield Range (%)
PCl₃ / N,O-dimethylhydroxylamine Toluene, 60°C Cost-effective, tolerates various functional groups, scalable. organic-chemistry.org Requires handling of PCl₃. >90 organic-chemistry.orgacs.org
P[NMe(OMe)]₃ Toluene, 60°C Mild conditions, high yields for diverse acids. acs.org Reagent must be prepared. >90 acs.org
CDMT / N-methylmorpholine THF High purity products, often no chromatography needed. organic-chemistry.org Reagent cost. High organic-chemistry.org
CDI / N,O-dimethylhydroxylamine·HCl DCM or THF Good for sensitive substrates, mild conditions. chemspider.com CO₂ evolution. 70-95+ chemspider.com
MsCl / Et₃N CH₂Cl₂ Effective for sterically hindered acids. acs.org Byproduct removal can require vacuum. 59-88 acs.org

The original and most traditional method for preparing Weinreb amides involves the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as pyridine (B92270) or triethylamine. wikipedia.orgchemicalbook.com This method is highly reliable and generally provides excellent yields. mychemblog.com

The reaction involves the nucleophilic acyl substitution of the chloride by the hydroxylamine. wikipedia.org While robust, this two-step process (acid to acid chloride, then to amide) can be less desirable for substrates that are sensitive to the conditions required for acid chloride formation, such as treatment with thionyl chloride or oxalyl chloride. mychemblog.comtandfonline.com For example, the Vilsmeier reagent, while an effective chlorinating agent, can cleave acid-sensitive protecting groups like the Boc group. tandfonline.com

Table 2: Synthesis of Weinreb Amides from Acid Chlorides

Acid Chloride Base Solvent Yield (%)
Acetyl Chloride Pyridine - 65 chemicalbook.com
4-Pentenoyl chloride - CH₂Cl₂ High mychemblog.com
Various N-protected amino acid chlorides DIPEA CH₂Cl₂ 93 tandfonline.com

Esters and lactones can also serve as precursors to Weinreb amides. wikipedia.orgorientjchem.org This transformation is typically promoted by organoaluminum reagents. Treatment of an ester with trimethylaluminum (B3029685) (AlMe₃) or dimethylaluminum chloride (AlMe₂Cl) in the presence of N,O-dimethylhydroxylamine hydrochloride affords the corresponding Weinreb amide in good yields. wikipedia.orgmychemblog.com An alternative approach uses non-nucleophilic Grignard reagents, such as isopropyl magnesium chloride, to first activate the N,O-dimethylhydroxylamine before the addition of the ester. wikipedia.org

The primary utility of Weinreb amides in synthesis is their conversion into aldehydes and ketones. cmu.eduacs.orgtcichemicals.com The direct synthesis of Weinreb amides from aldehydes or ketones is not a standard or common transformation. The typical reaction involves the stable tetrahedral intermediate formed upon addition of an organometallic or hydride reagent to the Weinreb amide, which, upon workup, yields a ketone or aldehyde. wikipedia.org

However, some related transformations have been reported. For instance, Weinreb amides can react with Wittig reagents to produce an N-methyl-N-methoxy-enamine, which can then be hydrolyzed to yield a ketone or aldehyde. wikipedia.orgorientjchem.org In certain cases, under strongly basic conditions, N-methoxy-N-methylamides can undergo an E2 elimination to generate formaldehyde (B43269), which is not a synthetic route to a more complex amide but a decomposition pathway. lookchem.com Furthermore, Weinreb amides can be used as acylating agents for ketone enolates to form β-keto amides. orgsyn.org There is also research on solid-phase supported Weinreb amides that facilitate the parallel synthesis of aldehydes and ketones. cmu.eduacs.org

Synthesis from Carboxylic Acids and Derivatives

Advanced and Stereoselective Synthesis of N,2-Dimethoxy-N-methylacetamide Analogues

The development of advanced synthetic protocols has enabled the precise control of stereochemistry in the synthesis of this compound derivatives. These methods are crucial for the preparation of enantiomerically pure compounds, which are often required for applications in medicinal chemistry and materials science.

Chiral Synthesis of α-Amino Ketones via Weinreb Amides

Weinreb amides, or N-methoxy-N-methylamides, are highly effective acylating agents for the synthesis of ketones and aldehydes. researchgate.netwikipedia.org Their reaction with organometallic reagents is a cornerstone of modern organic synthesis. orientjchem.orgorientjchem.org A key advantage of using Weinreb amides is the stability of the tetrahedral intermediate formed upon nucleophilic addition, which prevents over-addition and leads to the selective formation of the desired ketone. researchgate.netwikipedia.org This feature is particularly valuable in the synthesis of α-amino ketones, where the amino group can be a source of chirality.

The synthesis of chiral α-amino ketones often begins with a protected α-amino acid, which is converted to the corresponding Weinreb amide. orientjchem.org Subsequent reaction with a Grignard or organolithium reagent furnishes the α-amino ketone with retention of the stereochemical integrity at the α-carbon. thieme-connect.com This approach has been successfully applied to the synthesis of various chiral building blocks, including syn-α-substituted β-amino ketones. acs.orgnih.gov The reaction of prochiral lithium enolates of Weinreb amides with sulfinimines has been shown to produce syn-α-substituted β-amino Weinreb amides, which are versatile intermediates for the asymmetric synthesis of a variety of chiral compounds. acs.orgnih.gov

For instance, the synthesis of α-amino aldehydes can be achieved by the reduction of the corresponding Weinreb amide linked to a solid support, followed by cleavage from the resin. nih.govresearchgate.net This solid-phase approach facilitates purification and allows for the application of various subsequent reactions, such as Wittig olefination or reductive amination. nih.govresearchgate.net

Enantioselective Approaches to Functionalized this compound Derivatives

Enantioselective synthesis of functionalized this compound derivatives is a significant area of research, driven by the demand for optically pure molecules. One notable strategy involves the asymmetric Roskamp reaction, which has been utilized to synthesize highly optically active syn-α-aryl-β-hydroxy Weinreb amides. lookchem.com This one-pot procedure employs an oxazaborolidinium ion-catalyzed asymmetric Roskamp reaction of α-aryl diazo Weinreb amides with aldehydes to generate α-phenyl-β-keto Weinreb amides. These intermediates are then reduced in situ with zinc borohydride (B1222165) to yield the desired syn-α-aryl-β-hydroxy Weinreb amides with high enantioselectivities and diastereoselectivities. lookchem.com

The versatility of the Weinreb amide group allows for its transformation into other functional groups, such as ketones or aldehydes, making these chiral building blocks highly valuable in organic synthesis. lookchem.com Furthermore, enantioselective intramolecular aza-Michael reactions of amides bearing a pendant α,β-unsaturated ketone moiety have been developed for the synthesis of fluorinated indolizidinone derivatives, showcasing the broad applicability of these enantioselective methods. nih.govresearchgate.net

Green Chemistry Approaches in the Synthesis of this compound

In line with the principles of green chemistry, significant efforts have been directed towards developing more sustainable and environmentally benign methods for amide synthesis. These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

Solvent-Free and Reduced Solvent Methodologies

Solvent-free and reduced solvent methodologies offer significant environmental benefits by eliminating or minimizing the use of organic solvents, which are often toxic, flammable, and contribute to pollution. semanticscholar.orgbohrium.comresearchgate.net One such approach involves the direct heating of a mixture of a carboxylic acid and urea (B33335) in the presence of a catalyst like boric acid. semanticscholar.orgbohrium.comresearchgate.net This method is simple, efficient, and avoids the need for solvents, making it a greener alternative to conventional amidation reactions. semanticscholar.orgbohrium.comresearchgate.net

Another solvent-free procedure for amide bond formation utilizes methoxysilanes as coupling agents. nih.govrsc.org This one-pot synthesis can be performed without the exclusion of air and moisture and has been shown to be scalable. nih.govrsc.org The reaction proceeds in good to excellent yields for a variety of carboxylic acids and amines. nih.govrsc.org Microwave-assisted synthesis in the absence of a solvent has also been successfully employed for the preparation of triazine derivatives. researchgate.net

Catalytic Synthesis for Enhanced Efficiency

Catalytic methods for amide bond formation are highly desirable as they can significantly improve reaction efficiency and reduce waste by avoiding the use of stoichiometric activating agents. ucl.ac.uksigmaaldrich.com Boronic acids and their derivatives have emerged as effective catalysts for the direct amidation of carboxylic acids with amines. ucl.ac.ukmdpi.com These reactions often require the removal of water to drive the equilibrium towards amide formation. core.ac.uk

Various metal catalysts, including those based on ruthenium, palladium, and manganese, have also been developed for amide synthesis. sigmaaldrich.commdpi.com For example, ruthenium catalysts can facilitate the dehydrogenative coupling of alcohols and amines to produce amides. sigmaaldrich.com The development of biocatalytic methods, using enzymes to catalyze amide bond formation, represents another promising green approach, particularly in the pharmaceutical industry. rsc.orgnih.gov

Purification and Characterization Techniques for this compound

The purification and characterization of this compound and its derivatives are crucial steps to ensure the identity and purity of the synthesized compounds. Standard laboratory techniques are employed for this purpose.

Purification is often achieved through distillation, particularly for liquid products. google.comchemicalbook.com Recrystallization is a common method for purifying solid compounds. chemicalbook.com Chromatographic techniques, such as column chromatography, are also widely used to separate the desired product from impurities.

The characterization of this compound involves a combination of spectroscopic and analytical methods. The key properties and spectral data for this compound are summarized in the table below.

Property Value
IUPAC Name This compound
CAS Number 132289-57-7
Molecular Formula C5H11NO3
Molecular Weight 133.15 g/mol
Physical Form Solid or liquid
Purity 95%
Storage Sealed in dry, room temperature

Source: nih.govsigmaaldrich.com

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is a primary tool for elucidating the molecular structure. researchgate.net Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. semanticscholar.org Infrared (IR) spectroscopy can identify the characteristic functional groups present in the molecule.

Reaction Mechanisms and Chemical Transformations Involving N,2 Dimethoxy N Methylacetamide

Nucleophilic Addition Reactions

The most significant reaction of aldehydes and ketones is nucleophilic addition. openstax.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. openstax.orgmasterorganicchemistry.com The unique structure of N,2-dimethoxy-N-methylacetamide allows for exceptional control over this fundamental reaction type.

When a nucleophile, such as an organometallic reagent, adds to the carbonyl carbon of this compound, a tetrahedral intermediate is formed. nih.gov Unlike the transient intermediates formed from many other carboxylic acid derivatives, the one derived from a Weinreb amide exhibits enhanced stability. nih.govlookchem.com This stability is attributed to the ability of the N-methoxy group's oxygen atom to chelate the metal cation (e.g., Li⁺ or Mg²⁺) associated with the nucleophile.

This chelation results in a stable five-membered ring structure involving the metal ion, the carbonyl oxygen, the original carbonyl carbon, the amide nitrogen, and the N-methoxy oxygen. This complex is significantly more stable than the unchelated tetrahedral intermediates from simple tertiary amides, which tend to collapse rapidly. nih.gov While the tetrahedral intermediates from tertiary amides are relatively stable as their metal salts, they typically decompose quickly upon protonation. nih.gov The intermediate from this compound, however, remains stable until an acidic workup is performed.

A common challenge in organic synthesis is preventing the over-addition of strong nucleophiles to carboxylic acid derivatives. For instance, the reaction of esters with Grignard reagents typically yields tertiary alcohols because the initially formed ketone is more reactive than the starting ester, leading to a second nucleophilic attack. masterorganicchemistry.com

The stability of the chelated tetrahedral intermediate formed from this compound is the key to preventing this over-addition. nih.govlookchem.com The intermediate is stable under the reaction conditions and does not collapse to form a ketone. The ketone product is only liberated during the subsequent aqueous or acidic workup step, at which point the nucleophilic reagent has been quenched. nih.gov This two-stage process—stable intermediate formation followed by hydrolysis—effectively ensures that the reaction stops after a single addition of the nucleophile, providing a high yield of the desired ketone.

This compound reacts cleanly with a wide range of potent organometallic nucleophiles, including organolithium (RLi) and Grignard (RMgX) reagents. nih.govmasterorganicchemistry.com These reactions are a cornerstone of modern organic synthesis for the preparation of ketones.

The general mechanism involves the nucleophilic addition of the organometallic reagent to the amide's carbonyl carbon. youtube.com The alkyl or aryl group from the reagent forms a new carbon-carbon bond, while the metal part coordinates with the carbonyl oxygen and the N-methoxy oxygen, forming the characteristic stable chelated intermediate. nih.govresearchgate.net The reaction is typically conducted in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) under anhydrous conditions. wikipedia.org Upon completion of the addition, a separate workup step with aqueous acid is required to hydrolyze the intermediate and release the final ketone product. This methodology provides a reliable route to synthesize complex ketones from readily available organometallic precursors.

Reduction Reactions to Aldehydes

The reduction of carboxylic acid derivatives is a fundamental transformation. While most amides are vigorously reduced to amines by powerful reducing agents, this compound can be selectively reduced to the corresponding aldehyde. lookchem.comresearchgate.net

Lithium aluminum hydride (LiAlH₄) is a strong reducing agent capable of reducing most carbonyl compounds, including amides. doubtnut.comyoutube.com When a typical amide reacts with LiAlH₄, it is reduced all the way to an amine. masterorganicchemistry.com The mechanism involves the initial formation of a tetrahedral intermediate, which then eliminates the oxygen atom to form a transient iminium ion. This iminium ion is then rapidly reduced by a second equivalent of hydride to yield the amine. youtube.commasterorganicchemistry.com

In the case of this compound, the reaction with LiAlH₄ proceeds via a different pathway due to the formation of the stable, chelated tetrahedral intermediate, analogous to that seen with organometallic reagents. lookchem.com The hydride ion (H⁻) from LiAlH₄ attacks the carbonyl carbon, and the resulting aluminate complex is stabilized by chelation. chemguide.co.uk This stable intermediate does not collapse to an iminium ion. It persists in the reaction mixture until it is hydrolyzed during the workup step, at which point it breaks down to release the aldehyde product. youtube.com This process requires careful control of reaction conditions, typically at low temperatures in an anhydrous ether solvent, followed by a controlled aqueous workup. chemguide.co.uk

The primary strategy for the selective reduction of this compound to an aldehyde relies on its inherent chemical nature as a Weinreb amide. This structure allows for the use of strong hydrides like LiAlH₄ or Diisobutylaluminium hydride (DIBAL-H) while stopping the reduction at the aldehyde stage. nih.gov

While LiAlH₄ can be used, DIBAL-H is often a preferred reagent for this transformation as it is generally considered milder and more selective. The choice of reducing agent can be critical for substrates with other sensitive functional groups. The key to the selectivity is the formation of the stable tetrahedral intermediate that prevents over-reduction. lookchem.com Alternative reducing agents, such as sterically hindered dialkylboranes, have also been shown to partially reduce tertiary amides to aldehydes, offering another avenue for selective transformations. researchgate.net Furthermore, specialized reducing systems like sodium hydride–iodide composites have been developed for the chemoselective reduction of N,N-dimethylamides over ketones, highlighting the ongoing development of targeted reduction strategies. lookchem.com

Data Tables

Table 1: Summary of Key Reactions

Reagent TypeSpecific Reagent(s)ProductKey Mechanistic Feature
Organometallic ReagentOrganolithium (RLi), Grignard (RMgX)KetoneFormation of a stable, chelated tetrahedral intermediate prevents over-addition. nih.gov
Hydride Reducing AgentLithium Aluminum Hydride (LiAlH₄), Diisobutylaluminium Hydride (DIBAL-H)AldehydeFormation of a stable, chelated tetrahedral intermediate prevents over-reduction to the amine. lookchem.comnih.gov

Directed C-H Functionalization Reactions

The N-methoxy-N-methylamide, or Weinreb amide, functionality has emerged as a competent directing group in transition metal-catalyzed C-H activation. mdpi.comnih.govbohrium.com This strategy allows for the selective functionalization of C-H bonds at positions ortho to the amide group, providing a powerful tool for molecular construction. mdpi.combohrium.com

A range of transition metals, including palladium (Pd), ruthenium (Ru), iridium (Ir), and cobalt (Co), have been successfully employed to catalyze C-H functionalization reactions directed by the Weinreb amide group. mdpi.combohrium.com These reactions leverage the coordination of the amide oxygen to the metal center, which facilitates the activation of a nearby C-H bond. mdpi.combohrium.com Despite the amide oxygen being a relatively weak coordinator, significant progress has been made in developing catalytic systems that can effectively utilize this interaction. mdpi.combohrium.com

Palladium catalysis, in particular, has been a cornerstone of C-H activation chemistry. The first example of a Pd-catalyzed C-H functionalization directed by a Weinreb amide was reported by Wang and coworkers, who demonstrated the arylation of both aryl and benzyl (B1604629) Weinreb amides. mdpi.com Subsequent research has expanded the scope to include olefination, acetoxylation, and halogenation reactions. bohrium.comnih.gov For instance, Pd(II)-catalyzed ortho-C-H olefination and acetoxylation of phenylacetyl Weinreb amides have been achieved, showcasing the viability of functionalizing C-H bonds distal to the directing group. nih.gov

Ruthenium-catalyzed systems have also proven effective. Ackermann and coworkers developed a method for the ortho-oxygenation of arene C-H bonds in Weinreb amides using a Ru(II) catalyst. mdpi.com Furthermore, Ru-catalyzed olefination of various amides has been explored, although challenges such as N-O bond cleavage in certain cyclic substrates have been noted. bohrium.com

Iridium and cobalt catalysts have enabled unique transformations. Ir(III)-catalyzed ortho-iodination of Weinreb amides has been developed, providing a method for halogenation. mdpi.com Additionally, Ir-catalyzed C-H borylation offers a mild route for introducing boronate groups. bohrium.com Cobalt(III)-catalyzed reactions have demonstrated C-H allylation, alkenylation, iodination, and amidation, with the notable advantage of preserving the N-O bond of the Weinreb amide. bohrium.com

A significant breakthrough in this area is the development of Pd(II)-catalyzed β-C(sp³)–H arylation of Weinreb amides. nih.gov This marked the first instance of a Weinreb amide directing transition metal-catalyzed C(sp³)–H activation, a challenging transformation due to the weaker nature of the directing group's coordination and potential for unproductive bidentate coordination. nih.gov The use of a specially designed pyridinesulfonic acid ligand was crucial for the success of this reaction. nih.gov

Table 1: Examples of Transition Metal-Catalyzed C-H Functionalization Directed by Weinreb Amides

Catalyst SystemTransformationSubstrate TypeReference
Pd(OAc)₂ArylationAryl and Benzyl Weinreb Amides mdpi.com
[RuCl₂(p-cymene)]₂OxygenationArene Weinreb Amides mdpi.com
[CpIr(H₂O)₃][SO₄]IodinationAryl Weinreb Amides mdpi.com
CpCo(III)Allylation, Alkenylation, Iodination, AmidationAryl Weinreb Amides bohrium.com
Pd(II) / 3-Pyridinesulfonic acidβ-C(sp³)–H ArylationAliphatic Weinreb Amides nih.gov

Ortho-Directed C-H Functionalization

The primary mode of C-H functionalization directed by the Weinreb amide group is ortho-functionalization, where the substituent is introduced at the position adjacent to the amide-bearing aromatic ring. mdpi.combohrium.com This regioselectivity is a direct consequence of the formation of a metallacyclic intermediate, which brings the ortho C-H bond into close proximity with the metal center. nih.govrsc.org

The success of these reactions is often influenced by steric factors. The presence of a substituent at the ortho position can hinder the formation of the necessary coplanar arrangement between the aromatic ring and the directing group, thereby impeding the C-H activation step. nih.govrsc.org This "ortho effect" can significantly impact the efficiency of the reaction. nih.govrsc.org

Palladium-catalyzed reactions have been particularly well-studied for ortho-functionalization. For example, the ortho-C–H olefination and acetoxylation of phenylacetyl Weinreb amides demonstrate the ability to functionalize a C-H bond on a carbon atom that is part of the side chain attached to the aromatic ring, but still in a position that allows for the formation of a stable metallacycle. nih.gov Similarly, palladium-catalyzed selective O-cyclization of N-methoxy aryl amides with dihaloalkanes proceeds via ortho-C-H activation. organic-chemistry.org

Transformable directing groups offer another layer of synthetic utility. For instance, a phthalazine (B143731) ring can act as a directing group for ortho-oxygenation and subsequently be transformed into a naphthalene (B1677914) system, demonstrating a powerful strategy for the synthesis of complex biaryl compounds. nih.gov

The prevailing mechanism for many of these transition metal-catalyzed C-H functionalizations is the Concerted Metalation-Deprotonation (CMD) pathway. bohrium.com In this mechanism, the C-H bond cleavage and metal-carbon bond formation occur in a single, concerted step, often facilitated by a base or an anionic ligand. Evidence for the CMD mechanism has been provided in studies of Co(III)-catalyzed reactions. bohrium.com

For palladium-catalyzed reactions, the mechanism can vary depending on the specific transformation and reaction conditions. For the ortho-arylation of Weinreb amides, a mechanism involving a Pd(IV) intermediate has been proposed. researchgate.net In the case of Pd-catalyzed ortho-halogenation, the proposed mechanism involves the formation of a palladacycle intermediate. researchgate.net

Computational studies, such as Density Functional Theory (DFT) calculations, have provided deeper insights into the factors governing reactivity. For the challenging β-C(sp³)–H arylation of Weinreb amides, DFT studies revealed that the effectiveness of the 3-pyridinesulfonic acid ligand stems from its ability to stabilize the neutral substrate-bound Pd species, thereby enhancing the cationic character of the palladium center. nih.gov

Other Significant Transformations

Beyond C-H functionalization, this compound and its derivatives participate in other important chemical transformations, including classical olefination reactions.

The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from carbonyl compounds and phosphonium (B103445) ylides (Wittig reagents). organic-chemistry.orgwikipedia.orglibretexts.org While Weinreb amides themselves are not carbonyl compounds in the traditional sense for this reaction, they can be readily converted to aldehydes or ketones, which are then susceptible to Wittig olefination. researchgate.net

The reaction involves the attack of the nucleophilic ylide on the electrophilic carbonyl carbon, leading to the formation of an oxaphosphetane intermediate. total-synthesis.commasterorganicchemistry.com This intermediate then collapses to form the alkene and a stable phosphine (B1218219) oxide, which is the driving force of the reaction. total-synthesis.commasterorganicchemistry.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes. organic-chemistry.orgwikipedia.org

The Julia olefination, and its modified versions like the Julia-Kocienski olefination, provide another powerful method for alkene synthesis, particularly for the stereoselective formation of (E)-alkenes. organic-chemistry.orgwikipedia.orgorganic-chemistry.org This reaction involves the reaction of a sulfone with an aldehyde or ketone. wikipedia.org

A key reagent for applying this methodology to the synthesis of α,β-unsaturated Weinreb amides is 2-(Benzo[d]thiazol-2-ylsulfonyl)-N-methoxy-N-methylacetamide. researchgate.net This reagent can be condensed with a variety of aldehydes under Julia conditions to produce the corresponding α,β-unsaturated N-methoxy-N-methyl-amides. researchgate.net The reaction proceeds through the addition of the metalated sulfone to the carbonyl compound, followed by a series of steps that ultimately lead to the elimination of sulfur dioxide and an aryloxide to form the alkene. researchgate.net The Julia-Kocienski olefination is particularly advantageous as it often proceeds under mild conditions and offers high (E)-selectivity. organic-chemistry.orgresearchgate.net

Halogenation and Derivatization at the α-Carbon

The carbon atom adjacent to the carbonyl group in an amide, known as the α-carbon, possesses a degree of acidity that allows for a range of chemical transformations. In this compound, the protons on the α-carbon can be removed by a strong base to form a nucleophilic enolate intermediate. This enolate is central to substitution reactions such as halogenation and other derivatizations. msu.eduyoutube.com The stability and reactivity of this intermediate are influenced by the N-methoxy-N-methyl (Weinreb amide) functionality, which can chelate with metal ions and stabilize tetrahedral intermediates in related reactions. organic-chemistry.org

Enolate Formation

The formation of an enolate from an amide typically requires a strong, non-nucleophilic base to ensure complete and irreversible deprotonation of the α-carbon. masterorganicchemistry.com A common choice for this transformation is Lithium diisopropylamide (LDA), a bulky base that preferentially abstracts a proton over acting as a nucleophile at the carbonyl carbon. youtube.com The resulting lithium enolate of this compound exists as a resonance-stabilized species, with the negative charge delocalized between the α-carbon and the carbonyl oxygen, making the α-carbon a potent nucleophile. msu.edu

Halogenation

Once formed, the enolate can react with electrophilic halogen sources to yield α-halogenated amides. masterorganicchemistry.com This reaction proceeds via nucleophilic attack of the enolate's α-carbon on a halogen molecule (e.g., Br₂, Cl₂, I₂) or other halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). masterorganicchemistry.commdpi.com The reaction is generally rapid and efficient. For amides, this process must be carefully controlled to prevent side reactions. The resulting α-halo-N,2-dimethoxy-N-methylacetamide is a valuable synthetic intermediate, as the halogen can serve as a leaving group in subsequent nucleophilic substitution reactions. youtube.com

Table 1: General Scheme for α-Halogenation

ReactantReagentsProduct
This compound1. Lithium diisopropylamide (LDA) 2. Electrophilic Halogen (X₂)α-halo-N,2-dimethoxy-N-methylacetamide

Derivatization at the α-Carbon

The nucleophilic enolate of this compound can react with a variety of electrophiles beyond halogens to create new carbon-carbon or carbon-heteroatom bonds at the α-position.

Alkylation: This is a fundamental C-C bond-forming reaction where the enolate is treated with an alkyl halide (e.g., methyl iodide, benzyl bromide). masterorganicchemistry.com The reaction proceeds via an SN2 mechanism, where the enolate displaces the halide, resulting in an α-alkylated amide. youtube.comyoutube.com The choice of a strong, non-nucleophilic base like LDA is crucial to form the enolate quantitatively before introducing the electrophile, minimizing self-condensation or other side reactions. youtube.com

Aldol-Type Reactions: The enolate can attack the carbonyl carbon of aldehydes or ketones in an aldol-type reaction. msu.edulibretexts.org This transformation yields a β-hydroxy amide derivative, adding a new functional group and extending the carbon skeleton.

Synthesis of Phosphorus Ylides: The α-carbon can be functionalized to create reagents for other transformations. For instance, an α-bromo derivative can be converted into a phosphonium salt by reaction with triphenylphosphine (B44618). Subsequent deprotonation with a base yields a phosphorus ylide, also known as a Wittig reagent. A related derivative, N-methoxy-N-methyl-2-(triphenylphosphoranylidine)acetamide, has been utilized in Wittig reactions to synthesize α,β-unsaturated Weinreb amides. researchgate.net

Table 2: Examples of Derivatization Reactions at the α-Carbon

Reaction TypeElectrophile ExampleProduct Class
AlkylationMethyl Iodide (CH₃I)α-methyl-N,2-dimethoxy-N-methylacetamide
Aldol AdditionAcetaldehyde (CH₃CHO)β-hydroxy-N,2-dimethoxy-N-methyl-butyramide
Ylide Formation1. Triphenylphosphine (PPh₃) 2. Base (after initial bromination)N,2-dimethoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide

Advanced Applications of N,2 Dimethoxy N Methylacetamide in Complex Molecule Synthesis

Total Synthesis of Natural Products

The construction of complex, polyketide-derived natural products is a significant challenge in synthetic chemistry. Methodologies that allow for the sequential and controlled assembly of carbon backbones are highly prized. Weinreb amides are frequently employed in these synthetic campaigns to introduce keto functionalities at specific locations, which can then be further elaborated.

Application in Macrosphelides and Amphidinolides Synthesis

Macrosphelides and Amphidinolides are families of macrolides isolated from natural sources that exhibit potent biological activities. Their total syntheses are complex undertakings that often involve the convergent coupling of several advanced fragments. A common strategy in the synthesis of such polyketide natural products involves the use of Weinreb amides to form key ketone intermediates. However, a review of the scientific literature does not provide specific examples of N,2-dimethoxy-N-methylacetamide being used in the total synthesis of Macrosphelides or Amphidinolides.

Role in Spirofugin Synthesis

Spirofugins are natural products characterized by a spiroketal core structure. The synthesis of these molecules requires precise control over stereochemistry and the formation of the key spirocyclic system. While Weinreb amides are a potential tool for creating precursor ketones that could be elaborated into spiroketals, there is no specific documentation in the searched literature detailing the application of this compound in the synthesis of Spirofugin.

Synthesis of Myriaporone and Usneoidone using Trifluoro-N-methoxy-N-methylacetamide

In contrast to its non-fluorinated analog, the related compound 2,2,2-Trifluoro-N-methoxy-N-methylacetamide has been identified as a key reagent for the synthesis of the marine natural products Myriaporone and Usneoidone. In these syntheses, it functions as a trifluoro-ketone synthon. ottokemi.com The introduction of a trifluoromethyl ketone group is a critical step, and the use of this fluorinated Weinreb amide provides an effective method for achieving this transformation.

ReagentNatural Product TargetRole
2,2,2-Trifluoro-N-methoxy-N-methylacetamideMyriaporone, UsneoidoneKetone Synthon ottokemi.com

Synthesis of Pharmaceutical Intermediates and Biologically Active Compounds

The methoxyacetyl group, which can be introduced using this compound, is a structural motif found in various biologically active molecules. The compound serves as a stable and effective reagent for incorporating this two-carbon unit during the synthesis of complex pharmaceutical intermediates. Several patents describe its use in the preparation of novel therapeutic agents. For instance, it has been employed in the synthesis of serine/threonine kinase inhibitors and compounds targeting the cGAS pathway. google.comgoogle.com

In a typical application, a suitable organometallic reagent, such as an organolithium or Grignard reagent derived from an aryl or heteroaryl halide, is reacted with this compound. This reaction proceeds via a stable tetrahedral intermediate which, upon aqueous workup, collapses to form the desired ketone.

Precursors for Insecticidal and Herbicidal Compounds

The development of new agrochemicals is critical for crop protection. While derivatives of aminothiazole have been investigated as insecticides, the direct use of this compound as a key building block in the synthesis of these or other herbicidal or insecticidal compounds is not explicitly detailed in the available scientific literature. google.com Patent literature lists the compound among many other chemical structures but does not demonstrate its specific application in a synthetic route to an active agrochemical. google.com

Synthesis of Chiral α-Amino Ketones for Drug Discovery

Chiral α-amino ketones are highly valuable building blocks in medicinal chemistry, serving as precursors for a wide range of biologically active molecules. While general methods exist for their synthesis, the specific application of this compound for this purpose is not widely documented. However, patent literature reveals its utility in the synthesis of complex heterocyclic molecules that are intermediates in drug discovery programs. These syntheses highlight the compound's role as a reliable methoxyacetylating agent. google.comgoogle.com

For example, in the preparation of experimental FGFR3 inhibitors and other therapeutic compounds, this compound is added to an organometallic species to form a key ketone intermediate. google.comgoogle.com

Target Compound ClassReactantReagentConditionsReference
FGFR3 Inhibitor IntermediateHeteroaryl Lithium SpeciesThis compoundTHF, RT google.com
Therapeutic Compound IntermediateOrganolithium SpeciesThis compound-78°C to 0°C google.com
Serine/Threonine Kinase Inhibitor IntermediateHeteroaryl Lithium SpeciesThis compoundEther google.com

Development of Fluorinated Derivatives for Pharmaceutical Applications

The introduction of fluorine into organic molecules can dramatically alter their properties, enhancing metabolic stability, binding affinity, and lipophilicity. Consequently, the synthesis of fluorinated derivatives of this compound is an area of interest for pharmaceutical research. These derivatives serve as valuable building blocks for creating more complex fluorinated compounds. cymitquimica.comnih.gov

One such derivative is 2,2,2-Trifluoro-N-methoxy-N-methylacetamide. cymitquimica.com The trifluoromethyl group in this compound imparts unique characteristics compared to its non-fluorinated counterparts, including increased lipophilicity and modified reactivity. cymitquimica.com Its structure makes it a candidate for use in organic synthesis, particularly in the creation of molecules for the pharmaceutical industry. cymitquimica.com Another relevant compound is 2-(2-Fluorophenyl)-N-methoxy-N-methylacetamide, which incorporates a fluorinated phenyl group. chemscene.com The development of new fluorinated chemicals is crucial as they have been investigated as inhibitors for enzymes like esterases, which are involved in the metabolic pathways of various organisms. nih.gov

Table 1: Examples of Fluorinated N-Methoxy-N-methylacetamide Derivatives

Compound Name Molecular Formula Key Features
2,2,2-Trifluoro-N-methoxy-N-methylacetamide C₄H₆F₃NO₂ Contains a trifluoromethyl group, increasing lipophilicity and altering reactivity. cymitquimica.com

Homologation Reactions and Carbon Chain Elongation

N-methoxy-N-methylamides, the class to which this compound belongs, are important intermediates in organic synthesis. medchemexpress.com They are particularly useful in reactions that involve the formation of carbon-carbon bonds, such as homologation reactions, which extend the carbon chain of a molecule.

While specific two-carbon homologation strategies for this compound are not extensively detailed, the general reactivity of N-methoxy-N-methylamides (Weinreb amides) allows for their use in such transformations. These amides can react with organometallic reagents in a controlled manner to form ketones. By selecting a nucleophile that adds a two-carbon unit, a two-carbon homologation can be achieved. For instance, the reaction of a Weinreb amide with a vinyl organometallic reagent followed by subsequent transformations can effectively elongate a carbon chain by two atoms.

The synthesis of α,β-unsaturated carbonyl compounds is a significant area of research, particularly in the development of potential anticancer agents. nih.gov N-methoxy-N-methylamides can be precursors to α,β-unsaturated systems. A common strategy involves the Wittig reaction or the Horner-Wadsworth-Emmons reaction on an aldehyde derived from a Weinreb amide. Alternatively, an α-halomethyl Weinreb amide can undergo elimination reactions to introduce the double bond. The resulting α,β-unsaturated N-methoxy-N-methylamides are versatile intermediates for further synthetic manipulations.

Use as a Versatile Solvent and Reaction Medium in Specialized Syntheses

Analogues of this compound, such as N,N-dimethylacetamide, are recognized as versatile industrial solvents that are highly miscible with water and useful in pharmacological and chemical applications. raco.cat This suggests that this compound could also exhibit utility as a specialized solvent.

The polarity and structural features of amide solvents enable them to dissolve a wide range of starting materials, reagents, and catalysts, which can be crucial for achieving efficient reactions. The use of such specialized solvents can lead to improved reaction rates and higher yields by maintaining a homogeneous reaction mixture.

Deep eutectic solvents (DESs) represent a new class of designer solvents with a broad spectrum of potential applications. anl.gov They are typically formed by mixing a quaternary ammonium (B1175870) salt with a hydrogen bond donor, resulting in a significant depression of the melting point. acs.org

N-methylacetamide (NMA), an analogue of this compound, has been successfully used to create novel DESs. For example, a nonionic DES has been formed from N-methylacetamide and lauric acid, where hydrogen bonding between the two components is the driving force for its formation. anl.gov Furthermore, DESs based on N-methylacetamide and a lithium salt (such as LiTFSI, LiPF₆, or LiNO₃) have been developed and studied as potential electrolytes for lithium-ion batteries. rsc.org These DESs demonstrate good compatibility with electrode materials and show promise for creating safer and more environmentally friendly batteries. rsc.org The ability of N-methylacetamide to form these systems highlights a key application for this class of amides as components of green and functional solvents. rsc.org

Table 2: Examples of Deep Eutectic Solvents based on N-Methylacetamide (NMA)

DES Components Type Noted Application/Property
N-Methylacetamide (NMA) and Lauric Acid (LA) Nonionic Forms a molecularly heterogeneous structure with distinct polar and nonpolar domains. anl.gov
N-Methylacetamide (MAc) and Lithium bis[(trifluoromethyl)sulfonyl]imide (LiTFSI) Ionic Studied as a suitable electrolyte for lithium-ion batteries. rsc.org
N-Methylacetamide (MAc) and Lithium hexafluorophosphate (B91526) (LiPF₆) Ionic Investigated for physical and electrochemical properties as a battery electrolyte. rsc.org
N-Methylacetamide (MAc) and Lithium nitrate (B79036) (LiNO₃) Ionic Showed a capacity of up to 160 mA h g⁻¹ with 99% efficiency in a test cell at 60 °C. rsc.org

Computational and Spectroscopic Investigations of N,2 Dimethoxy N Methylacetamide

Quantum Mechanical Studies

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are powerful tools for exploring the molecular properties of N,2-dimethoxy-N-methylacetamide, a type of Weinreb amide. While specific computational studies on this exact molecule are not abundant in published literature, extensive research on closely related N-methoxy-N-methylamides provides a robust framework for understanding its behavior.

The structure of this compound features several rotatable bonds, most notably the C-N amide bond. Rotation around this bond is restricted due to the partial double bond character arising from delocalization of the nitrogen lone pair into the carbonyl group (C=O). This restriction leads to the existence of distinct conformers, typically a more stable E (anti) and a less stable Z (syn) isomer, which can interconvert.

Computational studies on analogous amides, such as N-benzhydrylformamides, have successfully used DFT methods to calculate the energy barriers for this rotation. spectrabase.commdpi.com For those compounds, the calculated rotational barriers (ΔG298≠) are found to be in the range of 20–23 kcal/mol. spectrabase.com Dynamic NMR studies on similar molecules have determined these barriers experimentally, showing good agreement with computational results. mdpi.comnih.gov For this compound, a similar rotational barrier is expected. The presence of the N-methoxy group and the α-methoxy group introduces additional conformational complexity. Studies on 2-substituted N-methoxy-N-methylacetamides indicate that the molecule likely exists as a mixture of cis and gauche conformers, with the relative stability influenced by both steric and electronic effects. researchgate.net

Table 1: Representative Calculated Rotational Barriers in Related Amides (Note: Data is for analogous compounds to illustrate typical energy values.)

CompoundMethodCalculated Rotational Barrier (kcal/mol)
N-BenzhydrylformamideDFT (M06-2X/6-311+G*)~20-23
N,N-DimethylacetamideDynamic NMR~18-21
3-[(E)-(dimethylamino)methylidene]-1,1-dimethylureaDynamic NMR / DFT16.4 (Amide)

This table is interactive. You can sort and filter the data.

The electronic structure of this compound is significantly influenced by its multiple heteroatoms. The distribution of electron density can be analyzed using methods like Natural Bond Orbital (NBO) analysis. researchgate.netnih.govrsc.org This analysis on related N-methoxy-N-methylamides reveals the nature of bonding and non-bonding interactions. researchgate.net

Key findings from studies on analogous systems suggest that the nitrogen atom is part of a planar or near-planar system due to sp2 hybridization, facilitating resonance with the carbonyl group. d-nb.info The N-O bond introduces interesting electronic features, including a potential anomeric effect. The electron density is polarized, with significant negative charge on the oxygen atoms and a partially positive charge on the carbonyl carbon and nitrogen atoms. Topological analysis of electron density, such as Quantum Theory of Atoms in Molecules (QTAIM), can precisely map bond critical points and characterize the nature of intramolecular bonds as either shared (covalent) or closed-shell (ionic/van der Waals) interactions. d-nb.infonih.gov These studies show that interactions like n → π* play a crucial role in stabilizing the conformations of amides. nih.govrsc.org

The C(O)-N(OCH₃) linkage in this compound is a classic motif for studying anomeric effects. An anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a chain or ring to favor a gauche or axial conformation over the sterically expected anti or equatorial one. wikipedia.orgscripps.eduyoutube.comyoutube.com In this molecule, it involves the donation of electron density from a lone pair on the nitrogen atom into the antibonding orbital (σ) of the adjacent N-O bond (n_N → σ_N-O).

Spectroscopic Characterization Techniques

NMR spectroscopy is an indispensable tool for confirming the structure of this compound. The signals observed in ¹H and ¹³C NMR spectra correspond to the unique chemical environments of the hydrogen and carbon nuclei in the molecule.

A doctoral thesis provides specific NMR data for this compound (identified as compound 65b). uni-marburg.de In the ¹H-NMR spectrum recorded in CDCl₃, the protons of the different methyl groups are clearly distinguished. The ¹³C-NMR spectrum likewise shows distinct signals for each carbon atom. The presence of rotamers at room temperature can sometimes lead to broadening of the N-CH₃ and N-OCH₃ signals, a feature observed in structurally similar ortho-substituted N-methoxy-N-methyl benzamides. niscair.res.in

Table 2: Experimental NMR Data for this compound in CDCl₃

NucleusGroupChemical Shift (ppm)
¹HNOCH₃3.67 (s, 3H)
¹HNCH₃2.91 (s, 3H)
¹³CCO170.8
¹³CCH₂73.0
¹³COCH₃ (on acetyl)59.2
¹³CNOCH₃61.6
¹³CNCH₃32.2

Source: Adapted from Zygalski, 2020. uni-marburg.de Note: The thesis provided ¹H data in CDCl₃ and ¹³C data in C₆D₆; the table presents a composite view with typical shift ranges for clarity.

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. nih.govresearchgate.netnih.govyoutube.commdpi.com Each functional group has characteristic absorption or scattering frequencies, which can be used for structural identification.

For this compound, the most prominent feature in the IR spectrum is expected to be the strong absorption band corresponding to the C=O (amide I) stretching vibration. In related N-methoxy-N-methylamides, this band typically appears in the region of 1640-1680 cm⁻¹. researchgate.netrsc.org The exact position is sensitive to the electronic environment and conformation. Other expected vibrations include C-H stretching from the methyl groups (around 2900-3000 cm⁻¹), C-O stretching from the two methoxy (B1213986) groups (around 1000-1200 cm⁻¹), and C-N stretching vibrations. nih.gov

Computational DFT calculations are often used in conjunction with experimental spectra to perform a detailed vibrational analysis, assigning specific calculated vibrational frequencies to observed IR and Raman bands. nih.gov This combined approach allows for a comprehensive understanding of the molecule's dynamic behavior. bldpharm.com

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ionized form. For this compound, which has a molecular formula of C5H11NO3, the exact monoisotopic mass is calculated to be 133.0739 Da. uni.lunih.gov

In a typical mass spectrometry experiment, the molecule is ionized, often by electron impact, leading to the formation of a molecular ion (M+), which corresponds to the molecular weight of the compound. For this compound, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 133. nih.gov

Following ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used for its identification. The fragmentation of this compound is expected to be influenced by the presence of its amide and ether functional groups.

Based on established fragmentation patterns of amides and ethers, several key fragmentation pathways can be predicted for this compound libretexts.orgmiamioh.edu:

Alpha-cleavage: This is a common fragmentation pathway for both amides and ethers. Cleavage of the bond adjacent to the nitrogen atom in the amide group or the oxygen atom in the ether linkages can occur. For instance, the loss of a methyl group (CH3•) from the N-methoxy group would result in a fragment ion at m/z 118.

McLafferty Rearrangement: While more common in larger molecules with longer alkyl chains, a McLafferty-type rearrangement could potentially occur, involving the transfer of a hydrogen atom to the carbonyl oxygen, followed by the cleavage of the Cα-Cβ bond.

Loss of Small Neutral Molecules: The loss of stable neutral molecules such as carbon monoxide (CO), formaldehyde (B43269) (CH2O), or methoxyamine (CH3ONH2) could also contribute to the fragmentation pattern.

The predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can further aid in the identification of different adducts of the molecule in the gas phase. For the protonated molecule ([M+H]+), the predicted CCS is 125.8 Ų, and for the sodium adduct ([M+Na]+), it is 132.8 Ų. uni.lu These values can be used to confirm the presence of this compound in complex mixtures when analyzed by ion mobility-mass spectrometry.

Adductm/zPredicted CCS (Ų)
[M+H]+134.08118125.8
[M+Na]+156.06312132.8
[M-H]-132.06662127.8
[M+NH4]+151.10772148.1
[M+K]+172.03706135.5
[M+H-H2O]+116.07116120.7
[M+HCOO]-178.07210151.4
[M+CH3COO]-192.08775177.7
[M+Na-2H]-154.04857131.7
[M]+133.07335130.1
[M]-133.07445130.1

Table 1: Predicted m/z and Collision Cross Section (CCS) values for various adducts of this compound. Data sourced from PubChemLite. uni.lu

Advanced Computational Modeling for Reaction Pathway Prediction

Computational chemistry has emerged as an indispensable tool for predicting the outcomes of chemical reactions, including their pathways, selectivity, and yields. For a molecule like this compound, these methods can provide valuable insights that complement experimental studies.

Transition State Analysis in this compound Reactions

The prediction of reaction pathways heavily relies on the identification and characterization of transition states, which are the highest energy points along a reaction coordinate. Computational methods, such as density functional theory (DFT), can be employed to calculate the geometries and energies of these transition states for reactions involving this compound.

By mapping the potential energy surface of a reaction, chemists can understand the feasibility of different reaction pathways. For example, in a nucleophilic acyl substitution reaction involving this compound, computational analysis can determine the energy barriers for the addition of a nucleophile to the carbonyl carbon and the subsequent departure of the leaving group. This analysis can reveal whether the reaction is likely to proceed and which pathway is energetically more favorable.

Predicting Selectivity and Yields in Complex Transformations

Beyond identifying reaction pathways, computational models can also predict the selectivity (e.g., regioselectivity, stereoselectivity) and yields of chemical transformations. Machine learning algorithms, trained on large datasets of chemical reactions, are increasingly being used for this purpose. chemrxiv.orgnih.gov

For reactions involving this compound, a supervised machine learning model could be developed to predict the yield of a particular transformation. chemrxiv.org This would involve featurizing the molecule and the reactants based on their structural and electronic properties. The model would then be trained on a dataset of similar reactions with known yields. Once trained, the model could predict the yield for a new reaction involving this compound with a certain degree of accuracy. This predictive capability can significantly accelerate the discovery and optimization of new synthetic routes.

Future Directions and Emerging Research Opportunities for N,2 Dimethoxy N Methylacetamide

Development of Novel Catalytic Systems for N,2-Dimethoxy-N-methylacetamide Transformations

The transformation of amides is a cornerstone of organic synthesis, and the development of catalytic methods is a key area of interest to enhance sustainability and efficiency. ucl.ac.uk Future work on this compound will benefit from these broader advancements, focusing on catalysts that are both environmentally benign and highly effective.

Sustainable and Earth-Abundant Metal Catalysis

A significant shift in catalysis is the move away from precious metals like palladium and rhodium towards catalysts based on earth-abundant metals such as iron, copper, cobalt, and manganese. beilstein-journals.orgindrajeetsharma.comacs.org This transition is driven by concerns over cost, toxicity, and the environmental impact of mining rare metals. acs.org Research into applying these sustainable catalysts to transformations involving this compound could open new avenues for C-H functionalization, cross-coupling reactions, and reductions. researchgate.net For instance, iron and cobalt catalysts have shown great promise in a variety of organic transformations and could be adapted for reactions at sites on the this compound molecule. mdpi.comacs.org The development of well-defined organometallic complexes of these metals is crucial for achieving high efficiency and selectivity in homogeneous catalysis. iith.ac.in

Table 1: Potential Earth-Abundant Metal Catalysts for Amide Transformations
MetalPotential TransformationKey AdvantagesReference
Iron (Fe)Cross-coupling, Reduction, C-H ActivationLow cost, low toxicity, versatile oxidation states acs.org
Copper (Cu)C-N/C-O bond formation, Click chemistryInexpensive, well-established reactivity acs.org
Cobalt (Co)Hydrofunctionalization, CarbonylationAbundant, unique catalytic cycles researchgate.netacs.org
Manganese (Mn)C-H functionalization (e.g., bromination)Very low cost, environmentally benign beilstein-journals.org
Nickel (Ni)Cross-coupling, Deoxygenative HydrosilylationCost-effective alternative to palladium mdpi.com

Biocatalysis and Enzyme-Mediated Reactions

Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis. Enzymes operate under mild conditions, often in aqueous media, and can exhibit exquisite chemo-, regio-, and stereoselectivity. For this compound, enzymes like lipases, proteases, and specialized amidases could be explored for selective hydrolysis or modification. Furthermore, methyltransferases could be engineered for regioselective N-methylation, a challenging transformation using conventional methods. nih.gov The use of enzyme cascades, where multiple enzymes work sequentially in a one-pot reaction, could streamline the synthesis of complex molecules derived from this compound. entrechem.com

Integration of this compound in Flow Chemistry and Automated Synthesis

The shift from batch processing to continuous flow and automated synthesis represents a paradigm change in chemical manufacturing, offering enhanced safety, scalability, and efficiency.

Continuous Flow Processes for Scalable Production

Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers superior control over reaction parameters like temperature, pressure, and mixing. nih.govacs.org This technology is particularly advantageous for managing exothermic reactions and handling hazardous intermediates safely. durham.ac.uk Applying flow processes to the synthesis and subsequent reactions of this compound could enable safer scale-up and potentially unlock new reaction pathways that are difficult to control in batch mode. For example, the synthesis of Weinreb amides has been successfully adapted to flow reactors, demonstrating the feasibility of this approach for related compounds. nih.gov

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Amide Chemistry
ParameterBatch SynthesisContinuous Flow SynthesisReference
Heat TransferLimited by surface-area-to-volume ratioExcellent due to high surface-area-to-volume ratio nih.gov
SafetyHigher risk with exotherms and hazardous reagentsImproved safety, small reaction volumes durham.ac.uk
ScalabilityChallenging, often requires re-optimizationScalable by running the system for longer time acs.org
Process ControlDifficult to maintain homogeneity and precise temperaturePrecise control over temperature, pressure, and residence time nih.gov
Reaction TimeOften longer due to mixing and heating limitationsSignificantly reduced reaction times possible acs.org

High-Throughput Screening of this compound Reactions

High-throughput screening (HTS) allows for the rapid testing of hundreds or thousands of reaction conditions in parallel, dramatically accelerating the discovery and optimization of new chemical transformations. nih.gov By integrating automated synthesis platforms with HTS, researchers can efficiently explore a vast chemical space. researchgate.netsigmaaldrich.com For this compound, this approach could be used to quickly identify optimal catalysts, solvents, and reaction conditions for desired transformations. rsc.org Platforms that combine automated liquid handling with rapid analysis techniques like mass spectrometry can screen large libraries of potential reactants, providing valuable data for developing novel synthetic routes. chemdiv.comembopress.org

Exploration of this compound in Materials Science

The amide bond is a fundamental linkage in many high-performance polymers, such as nylons and aramids, conferring properties like structural rigidity and thermal stability. The unique structure of this compound, with its multiple functional groups, suggests its potential use as a novel monomer or functional additive in materials science.

Future research could investigate the incorporation of this compound into polymer backbones. The amide group could participate in polymerization, while the methoxy (B1213986) groups could serve as sites for post-polymerization modification or influence the material's properties, such as solubility or its ability to coordinate with metal ions. The development of bio-based monomers for amide-containing polymers is a growing field, and research into deriving functional monomers like this compound from renewable sources could contribute to the creation of more sustainable materials. rsc.orgnih.gov The design of functional monomers is a key strategy for producing advanced polymers with tailored properties. researchgate.net The use of amide-functional monomers is already established in the production of polymers for specialized coatings, where the amide functionality allows for crosslinking to enhance durability. google.com

Precursors for Polymer Synthesis

While not a conventional monomer, the utility of this compound in polymer science lies in its role as a versatile synthetic intermediate. Its unique reactivity allows for the precise construction of complex monomers and functional initiators that are otherwise difficult to synthesize. N-methoxy-N-methyl amides (Weinreb amides) are valued for their ability to react with organometallic reagents to form ketones, as the initial adduct is stabilized and prevents over-addition. researchgate.netresearchgate.netorientjchem.org This controlled reactivity is crucial for creating specialized monomers with specific functional groups, which can then be incorporated into polymers to tailor their physical and chemical properties.

Furthermore, the polymer industry utilizes related compounds as co-solvents to facilitate the mixing of different components and improve the properties of the final product. chemimpex.com The application of this compound could be explored in this context, particularly in the synthesis of high-performance polymers where precise control over the monomer structure is paramount. Its role in diversity-oriented reactions, especially when used with polymer-supported reagents, highlights its potential for creating libraries of unique monomers for screening and development of new polymeric materials. nih.gov

Applications in Functional Materials

The N-methoxy-N-methyl amide group, as found in this compound, is gaining recognition as a valuable directing group in transition metal-catalyzed C-H functionalization reactions. mdpi.com This capability allows for the direct and regioselective substitution of otherwise inert C-H bonds, opening a pathway to novel and complex molecular architectures. mdpi.com This methodology is highly relevant to the synthesis of functional materials, where precise control over molecular structure dictates the material's electronic, optical, and physical properties.

By employing this compound as a substrate in these catalytic systems, researchers can synthesize bespoke building blocks for advanced materials. For instance, the products of such C-H functionalization reactions can be readily converted into corresponding ketones, aldehydes, or other motifs. mdpi.com These transformations provide access to a wide range of functional molecules that could serve as precursors for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as specialized ligands for creating metal-organic frameworks (MOFs) with tailored porosity and catalytic activity.

Advanced Mechanistic Studies and Computational Insights

Computational chemistry offers powerful tools to dissect the intricate details of chemical reactions, moving beyond empirical observations to a predictive understanding of reactivity.

Deeper Understanding of Reaction Intermediates and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of reactions involving amide compounds. researchgate.net For this compound, these methods can map out the entire reaction energy surface for its various transformations. A key feature of Weinreb amide reactivity is the formation of a stable five-membered cyclic tetrahedral intermediate upon nucleophilic addition, which prevents the common "over-addition" problem seen with other acylating agents. researchgate.netresearchgate.netorientjchem.org

Computational studies can provide detailed geometries and energies for this crucial intermediate, as well as for the transition states leading to its formation and subsequent breakdown. researchgate.netrsc.org By modeling these transient species, researchers can gain insights into reaction kinetics, selectivity, and the influence of catalysts, solvents, and substituents. nih.gov This understanding is fundamental for optimizing existing synthetic protocols and designing new, more efficient transformations. rsc.org

Table 1: Computational Methods for Mechanistic Elucidation
Computational MethodKey Insights ProvidedApplication to this compound
Density Functional Theory (DFT)Provides data on electronic structure, energetics of reactants, intermediates, and products. researchgate.netCalculating the stability of the tetrahedral intermediate; Mapping the energy profile of C-H functionalization reactions.
Distortion/Interaction AnalysisDecomposes the activation energy into the energy required to distort reactants and the interaction energy between them. nih.govUnderstanding the factors that control the rate of nucleophilic attack at the carbonyl group.
Frontier Molecular Orbital (FMO) TheoryAnalyzes the interaction between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict reactivity. nih.govExplaining the selectivity of the amide with different nucleophiles or electrophiles.

Machine Learning and AI in Predicting this compound Reactivity

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical synthesis by enabling the prediction of reaction outcomes with increasing accuracy. nih.gov For a compound like this compound, ML models can be trained to predict its reactivity in various chemical environments. These models learn from large datasets of known reactions, identifying complex relationships between molecular structures and reaction performance. aiche.org

The process involves representing the reactants, reagents, and solvents using molecular descriptors (features), which can be derived from 2D structures (fingerprints) or 3D quantum chemical calculations. nih.govpku.edu.cn Algorithms such as Random Forest (RF) or various neural networks are then trained on this data to predict outcomes like reaction yield or rate. nih.govpku.edu.cn Studies on amide bond formation have shown that ensemble methods and neural networks can predict reaction yields, although achieving high accuracy on diverse literature datasets remains a challenge. nih.gov For a specific substrate like this compound, a targeted ML model trained on high-throughput experimentation (HTE) data could accurately predict its coupling efficiency with a wide array of partners, thereby accelerating synthesis planning and optimization. aiche.orgpnas.org

Table 2: Machine Learning Models in Amide Reactivity Prediction
Model TypeInput FeaturesPerformance Metric (Example)Reference Finding
Random Forest (RF)Molecular FingerprintsR² = 0.378, MAE = 13.50%Showed better performance than other models on a large literature dataset of amide coupling reactions. nih.gov
Neural Networks (NN)Graph-based representations (e.g., NNConv, AttentiveFP)R² ≈ 0.13 - 0.20Performance on literature yield prediction was modest compared to ensemble methods. nih.gov
Stacking Ensemble3D Conformers and Derived Reaction FeaturesR² = 0.457Achieved high accuracy on a large literature dataset by combining multiple models. cmu.edu
Multivariate Linear Regression (MLR)DFT-derived molecular descriptorsPredicts reaction rates within reasonable error for diverse couplings. pnas.orgDemonstrated that interpretable descriptors can provide insights into structural features governing reaction rates. pnas.org

Expanding the Scope of this compound in Medicinal Chemistry

The amide bond is a cornerstone of medicinal chemistry, and scaffolds containing this functionality are of perennial interest in drug discovery. The unique structural and electronic properties of this compound make it an intriguing building block for creating novel therapeutic agents.

Rational Design of this compound-Derived Drug Candidates

Rational drug design, particularly computer-aided drug design (CADD), provides a powerful framework for leveraging the this compound scaffold. nih.gov In fragment-based drug discovery (FBDD), small molecular fragments that bind to a biological target are identified and then optimized by growing or linking them to create more potent leads. rsc.org The this compound moiety can serve as an initial fragment or as a linker to connect other pharmacophoric elements. Its ability to form specific hydrogen bonds and its defined conformational geometry can be exploited to achieve high-affinity binding to a protein's active site.

De novo design is another CADD technique where novel molecules are constructed "from scratch" within the constraints of a receptor's binding site. researchgate.net Algorithms can use the this compound structure as a seed fragment, exploring chemical space by adding compatible fragments to build new molecules with desired pharmacological properties. acs.org The indole scaffold, for example, is a well-known privileged structure in medicinal chemistry, and linking it to moieties like a glyoxylamide has led to potent drug candidates. unipi.it Similarly, the this compound core can be elaborated upon to design novel inhibitors for various enzyme classes, such as proteases or kinases, where the amide group often plays a crucial role in the binding interaction.

Lack of Direct Research on this compound in Complex Natural Product Analogue Synthesis

Despite a comprehensive search of scientific literature, there is currently no specific research available detailing the use of this compound in the synthesis of complex natural product analogues. This particular compound does not appear in published studies within this context.

Future research endeavors could explore the potential of this compound as a novel building block or reagent in the intricate field of natural product synthesis. Investigations could focus on its reactivity and how its specific structural features—the N-methoxy, N-methyl, and acetamide (B32628) groups—might be leveraged to construct complex molecular architectures that mimic or vary the structures of naturally occurring compounds.

The development of synthetic routes to novel analogues of natural products is a cornerstone of medicinal chemistry and drug discovery. These analogues are crucial for exploring structure-activity relationships (SAR), improving pharmacokinetic profiles, and developing new therapeutic agents. While a diverse array of reagents and building blocks are employed in these synthetic efforts, the role of this compound remains to be established.

Further research would be necessary to determine if this compound can offer any advantages or unique reactivity in the assembly of complex scaffolds, potentially leading to new pathways for the creation of innovative drug candidates.

Q & A

Q. What are the optimized synthetic routes for N,2-dimethoxy-N-methylacetamide, and how can purity be ensured during synthesis?

  • Methodology : The compound is synthesized via a two-step reaction starting with 2-methoxyacetic acid. Step 1 : Activation of the carboxylic acid using 1,1'-carbonyldiimidazole (CDI) to form an intermediate acyl imidazole. Step 2 : Nucleophilic substitution with N,O-dimethylhydroxylamine hydrochloride to yield the final product.
  • Key Conditions :
  • Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane.
  • Purification: Flash chromatography (pentane/ethyl acetate, 1:1) achieves >95% purity .
  • Purity Assurance :
    Gas chromatography (GC) with flame ionization detection (FID) is recommended for purity assessment, targeting ≥99% by area normalization .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodology :
  • 1H-NMR : Key peaks include δ 3.84 ppm (s, 2H, CH₂), 3.38 ppm (s, 3H, NOCH₃), and 3.11 ppm (s, 3H, NCH₃), confirming methoxy and methylamide groups .
  • TLC : Use silica gel plates with pentane/ethyl acetate (1:2); Rf ≈ 0.26 under UV visualization .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode yields [M+H]+ at m/z 134.1 (calculated: 133.15 g/mol) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodology :
  • Short-Term Stability : Store at 4°C in amber vials under inert gas (e.g., argon) to prevent hydrolysis.
  • Long-Term Stability : Conduct accelerated degradation studies at 40°C/75% relative humidity (ICH Q1A guidelines). Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodology :
  • Computational Modeling : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level reveals the electron-withdrawing methoxy group enhances electrophilicity at the carbonyl carbon.
  • Kinetic Studies : Monitor reaction progress with in-situ IR spectroscopy, tracking carbonyl stretching frequency (νC=O) shifts from ~1680 cm⁻¹ (reactant) to ~1720 cm⁻¹ (product) .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Methodology :
  • Critical Parameter Analysis :
  • Moisture Sensitivity : Ensure strict anhydrous conditions; trace water reduces yields by hydrolyzing CDI.
  • Stoichiometry : Excess CDI (2.0 eq) and HNMeOMe·HCl (2.0 eq) improve conversion.
  • Case Study : A 74% yield was achieved using THF under nitrogen, compared to 55% in non-inert solvents .

Q. What advanced spectroscopic methods can elucidate conformational dynamics of this compound in solution?

  • Methodology :
  • VT-NMR : Variable-temperature 1H-NMR (e.g., 25°C to −60°C) reveals restricted rotation about the N–CH₃ bond, splitting methoxy signals at low temperatures.
  • 2D NOESY : Identifies spatial proximity between methoxy protons and the methylamide group, confirming steric interactions .

Q. How does this compound interact with biological targets, and what computational tools predict its binding affinity?

  • Methodology :
  • Molecular Docking : Use AutoDock Vina with protein targets (e.g., kinases) to simulate binding modes.
  • MD Simulations : GROMACS-based simulations (CHARMM36 force field) assess stability of ligand-protein complexes over 100 ns trajectories .

Methodological Best Practices

Q. What protocols mitigate hazards during large-scale synthesis of this compound?

  • Safety Measures :
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., imidazole byproducts).
  • PPE : Nitrile gloves and safety goggles mandatory; CDI is a known irritant .

Q. How can researchers validate the absence of genotoxic impurities in this compound batches?

  • Methodology :
  • LC-MS/MS : Detect trace impurities (e.g., residual CDI) at ppb levels using MRM mode (transition m/z 163 → 77).
  • Ames Test : Follow OECD 471 guidelines with Salmonella typhimurium strains TA98/TA100 .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.